Urea, 1-methyl-3-((1-(2,6-xylyl)imidazol-2-ylthio)acetyl)-
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Overview
Description
Urea, 1-methyl-3-((1-(2,6-xylyl)imidazol-2-ylthio)acetyl)- is a chemical compound that features a unique structure combining urea, imidazole, and xylyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-methyl-3-((1-(2,6-xylyl)imidazol-2-ylthio)acetyl)- typically involves the reaction of 1-methylurea with 1-(2,6-xylyl)imidazole-2-thiol under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Urea, 1-methyl-3-((1-(2,6-xylyl)imidazol-2-ylthio)acetyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the xylyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Urea, 1-methyl-3-((1-(2,6-xylyl)imidazol-2-ylthio)acetyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Urea, 1-methyl-3-((1-(2,6-xylyl)imidazol-2-ylthio)acetyl)- involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, potentially inhibiting their activity. The xylyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)urea
- 1-Methyl-3-((1-(2,5-xylyl)imidazol-2-ylthio)acetyl)urea
Uniqueness
Urea, 1-methyl-3-((1-(2,6-xylyl)imidazol-2-ylthio)acetyl)- is unique due to the specific positioning of the xylyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to its analogs.
Properties
CAS No. |
60176-54-7 |
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Molecular Formula |
C15H18N4O2S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-[1-(2,6-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(methylcarbamoyl)acetamide |
InChI |
InChI=1S/C15H18N4O2S/c1-10-5-4-6-11(2)13(10)19-8-7-17-15(19)22-9-12(20)18-14(21)16-3/h4-8H,9H2,1-3H3,(H2,16,18,20,21) |
InChI Key |
BARNPWQDLNMEDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C=CN=C2SCC(=O)NC(=O)NC |
Origin of Product |
United States |
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